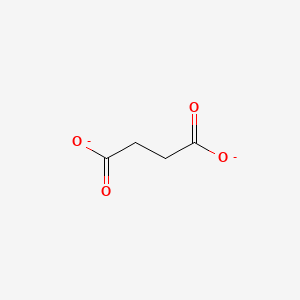
Patent
US04350638
Procedure details


In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
CC1[C@@H]2C[C@H]3[O:20][C:18](=[O:19])[C@H:17](O)[C@@H:16]4[C@@]53C[O:22][C@:15]4([C:24]([O:26]C)=[O:25])[C@@H:14]([OH:28])[C@H:13](O)[C@@H]5[C@@]2(C)CC(=O)C=1O.CC1[C@@H]2C[C@H]3[O:51][C:49](=[O:50])[C@H:48](OC(C=C(C)C)=O)[C@@H:47]4[C@@]53CO[C@@:46]4([C:61]([O:63]C)=[O:62])[C@@H](O)[C@H](O)[C@@H]5[C@@]2(C)CC(=[O:36])C=1O.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCC(Cl)=O.[C:86](Cl)(=[O:88])[CH3:87]>>[C:18]([O-:20])(=[O:19])[CH2:17][CH2:16][C:15]([O-:22])=[O:36].[C:61]([O-:63])(=[O:62])[CH2:46][CH2:47][CH2:48][C:49]([O-:51])=[O:50].[CH3:87][C:86]([CH2:13][C:14]([CH2:15][C:24]([OH:26])=[O:25])=[O:28])=[O:88]
|
Inputs


Step One
|
Name
|
bruceolide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
|
Step Two
|
Name
|
brusatol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
|
Step Three
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)Cl)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(=O)Cl)(=O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC(=O)[O-])(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04350638
Procedure details


In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
CC1[C@@H]2C[C@H]3[O:20][C:18](=[O:19])[C@H:17](O)[C@@H:16]4[C@@]53C[O:22][C@:15]4([C:24]([O:26]C)=[O:25])[C@@H:14]([OH:28])[C@H:13](O)[C@@H]5[C@@]2(C)CC(=O)C=1O.CC1[C@@H]2C[C@H]3[O:51][C:49](=[O:50])[C@H:48](OC(C=C(C)C)=O)[C@@H:47]4[C@@]53CO[C@@:46]4([C:61]([O:63]C)=[O:62])[C@@H](O)[C@H](O)[C@@H]5[C@@]2(C)CC(=[O:36])C=1O.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCC(Cl)=O.[C:86](Cl)(=[O:88])[CH3:87]>>[C:18]([O-:20])(=[O:19])[CH2:17][CH2:16][C:15]([O-:22])=[O:36].[C:61]([O-:63])(=[O:62])[CH2:46][CH2:47][CH2:48][C:49]([O-:51])=[O:50].[CH3:87][C:86]([CH2:13][C:14]([CH2:15][C:24]([OH:26])=[O:25])=[O:28])=[O:88]
|
Inputs


Step One
|
Name
|
bruceolide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
|
Step Two
|
Name
|
brusatol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
|
Step Three
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)Cl)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(=O)Cl)(=O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC(=O)[O-])(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
